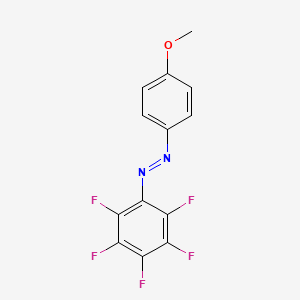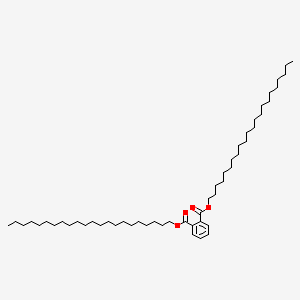
Didocosyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didocosyl benzene-1,2-dicarboxylate, also known as 1,2-benzenedicarboxylic acid didocosyl ester, is an organic compound with the molecular formula C36H58O4. It is a type of phthalate ester, which is commonly used as a plasticizer to enhance the flexibility and durability of plastic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Didocosyl benzene-1,2-dicarboxylate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with didocosanol (a long-chain alcohol). The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of a catalyst. The ester product is then separated from the reaction mixture and purified using techniques such as distillation or solvent extraction.
Análisis De Reacciones Químicas
Types of Reactions
Didocosyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and didocosanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Benzene-1,2-dicarboxylic acid and didocosanol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.
Substitution: Substituted benzene derivatives, depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
Didocosyl benzene-1,2-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC and other plastic materials, improving their mechanical properties and durability.
Mecanismo De Acción
The primary mechanism of action of didocosyl benzene-1,2-dicarboxylate involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties, such as increased flexibility and reduced brittleness.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl benzene-1,2-dicarboxylate: A shorter-chain phthalate ester used as a plasticizer.
Diethyl benzene-1,2-dicarboxylate: Another phthalate ester with shorter alkyl chains.
Dihexyl benzene-1,2-dicarboxylate: A phthalate ester with medium-length alkyl chains.
Uniqueness
Didocosyl benzene-1,2-dicarboxylate is unique due to its long alkyl chains, which provide superior plasticizing effects compared to shorter-chain phthalate esters. This results in materials with greater flexibility and durability, making it particularly valuable in applications requiring high-performance plasticizers.
Propiedades
Número CAS |
85401-79-2 |
|---|---|
Fórmula molecular |
C52H94O4 |
Peso molecular |
783.3 g/mol |
Nombre IUPAC |
didocosyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C52H94O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-55-51(53)49-45-41-42-46-50(49)52(54)56-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42,45-46H,3-40,43-44,47-48H2,1-2H3 |
Clave InChI |
BCPRSOJNDLWHRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


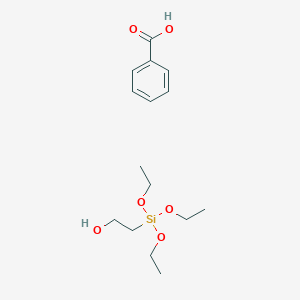
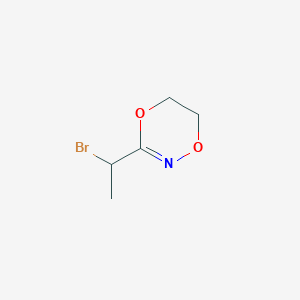
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
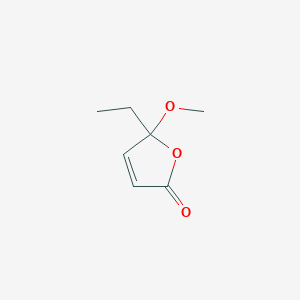
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
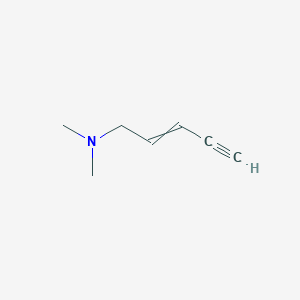
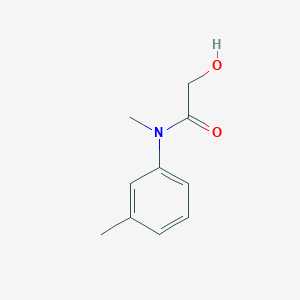

![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
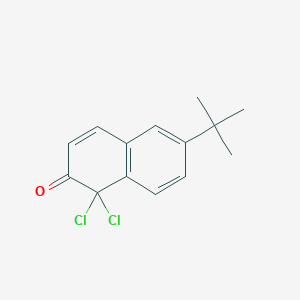
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
